4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1542894-13-2
VCID: VC2977440
InChI: InChI=1S/C11H13BrClNO/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,1-3H3
SMILES: CC(C)N(C)C(=O)C1=CC(=C(C=C1)Br)Cl
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.58 g/mol

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

CAS No.: 1542894-13-2

Cat. No.: VC2977440

Molecular Formula: C11H13BrClNO

Molecular Weight: 290.58 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide - 1542894-13-2

Specification

CAS No. 1542894-13-2
Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
IUPAC Name 4-bromo-3-chloro-N-methyl-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C11H13BrClNO/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,1-3H3
Standard InChI Key FQJMZPNJOBQAEK-UHFFFAOYSA-N
SMILES CC(C)N(C)C(=O)C1=CC(=C(C=C1)Br)Cl
Canonical SMILES CC(C)N(C)C(=O)C1=CC(=C(C=C1)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is an organic compound belonging to the benzamide family, characterized by specific halogen substitutions on the benzene ring and distinctive N-alkylation patterns. The compound features a benzene ring with bromine at the para (4) position and chlorine at the meta (3) position, connected to a tertiary amide functional group containing both methyl and isopropyl substituents on the nitrogen atom .

Basic Identification Parameters

The compound's primary identification parameters are summarized in Table 1, providing essential information necessary for its proper classification and handling in research and industrial settings.

ParameterValue
CAS Number1542894-13-2
Molecular FormulaC₁₁H₁₃BrClNO
Molecular Weight290.58 g/mol
IUPAC Name4-bromo-3-chloro-N-methyl-N-propan-2-ylbenzamide
Alternative Name4-bromo-3-chloro-N-isopropyl-N-methylbenzamide
MDL NumberMFCD23030039

Table 1: Key identification parameters of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

Structural Representation and Identifiers

The molecular structure of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide incorporates several functional groups that determine its chemical behavior. The structural representation can be encoded in various formats as shown in Table 2, which are essential for database searches and computational chemistry applications.

Structural IdentifierRepresentation
SMILESO=C(N(C)C(C)C)C1=CC=C(Br)C(Cl)=C1
InChIInChI=1S/C11H13BrClNO/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,1-3H3
InChIKeyFQJMZPNJOBQAEK-UHFFFAOYSA-N

Table 2: Structural representation formats for 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

Physical and Chemical Properties

The physical and chemical properties of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide are crucial for understanding its behavior in various experimental conditions and applications. While some properties are directly reported in the literature, others can be inferred from similar compounds within the benzamide class.

Chemical Characteristics

The chemical behavior of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is governed by its functional groups:

  • The bromine at the para position makes the compound susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions

  • The chlorine at the meta position provides an additional reactive site for chemical modifications

  • The tertiary amide group (with methyl and isopropyl substituents) creates steric hindrance around the amide nitrogen, affecting its reactivity

These structural features contribute to the compound's potential utility in organic synthesis as a building block for more complex molecules.

Chemical Reactivity and Reactions

The reactivity profile of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is influenced by its functional groups, particularly the halogen substituents on the aromatic ring and the tertiary amide moiety.

Applications and Biological Activity

Research Tool Applications

Beyond its potential therapeutic applications, 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide may serve as:

  • A building block for medicinal chemistry libraries

  • A probe compound for studying structure-activity relationships

  • An intermediate in the synthesis of complex organic molecules

  • A model compound for studying halogen bonding interactions

SupplierProduct InformationPurityAvailable QuantityCatalog Identifier
Sigma-Aldrich/Enamine4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamideNot specified100 mgENA413172095-100MG
AstaTech4-BROMO-3-CHLORO-N-METHYL-N-(PROPAN-2-YL)BENZAMIDE95%0.25 gAST-G23658 0.25G
BLDPharm4-Bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamideNot specifiedVariousNot provided
Vulcanchem4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamideNot specifiedNot specifiedVC2977440

Table 3: Commercial sources of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

The pricing of the compound varies among suppliers, with Sigma-Aldrich/Enamine offering 100 mg for $124.80 as of 2025 . This pricing reflects its status as a specialty chemical primarily used in research applications.

Structure-Activity Relationships and Comparative Analysis

Understanding the structure-activity relationships of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide requires comparison with structurally related compounds. Table 4 presents a comparison with similar benzamide derivatives found in the search results.

CompoundStructural DifferencesMolecular WeightCAS Number
4-Bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamideReference compound290.58 g/mol1542894-13-2
4-Bromo-3-chloro-N-methylbenzamideLacks isopropyl group on amide nitrogen248.50 g/mol1517784-69-8
4-Bromo-3-chloro-N-(4-methylpentan-2-yl)benzamideDifferent N-substituent (4-methylpentan-2-yl instead of methyl and isopropyl)318.64 g/molNot provided
4-Bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamideDifferent chlorine position and N-substituent contains hydroxyl group306.58 g/mol1157320-22-3

Table 4: Comparison of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide with structurally related compounds

These structural variations would be expected to influence properties such as:

  • Solubility and lipophilicity

  • Receptor binding characteristics

  • Metabolic stability

  • Chemical reactivity patterns

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